Nopaline
Overview
Description
Synthesis Analysis
The synthesis of nopaline has been explored through various methods, with one notable approach involving the reduction of L-arginine and α-ketoglutaric acid with sodium cyanoborohydride, yielding an 80% yield of nopaline and its diastereomer, isonopaline. This method has been identified as the most efficient, providing a synthetic mixture capable of replacing purified natural nopaline in biological experiments (Jensen et al., 1977).
Molecular Structure Analysis
The molecular structure of nopaline has been characterized through various analytical techniques. A direct method involving oxidation with KMnO4 led to the determination of the absolute configurations of nopaline as (S)-arginine and (R)-glutamic acid, showcasing the detailed structural understanding necessary for further chemical analysis and applications (Bates et al., 1985).
Chemical Reactions and Properties
Nopaline's chemical properties, including its reactivity and interactions with biological systems, are central to its role in crown gall disease. The enzyme nopaline synthase, responsible for nopaline synthesis in crown gall tissues, exhibits specificity for its substrates, contributing to the unique metabolic pathways associated with Agrobacterium infection (Kemp et al., 1979).
Physical Properties Analysis
While specific studies detailing the physical properties of nopaline such as solubility, melting point, and crystalline structure are not directly mentioned, the synthesis and isolation methods imply characteristics that facilitate its identification and use in further studies. Its solubility and behavior under various conditions would be inferred from synthesis and purification approaches.
Chemical Properties Analysis
The chemical properties of nopaline, particularly its formation through the enzymatic action of nopaline synthase and its role within the metabolic pathways of plant tumor cells, highlight its biological significance. The enzyme's substrate specificity and the metabolic products of nopaline degradation by Agrobacterium tumefaciens, such as pyronopaline, further demonstrate the compound's integral role in the complex interactions between host plants and pathogenic bacteria (Hall et al., 1983).
Future Directions
properties
IUPAC Name |
(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYZBGVKHTLTN-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945005 | |
Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nopaline | |
CAS RN |
22350-70-5 | |
Record name | Nopaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22350-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nopaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20945005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOPALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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